FXIIa-IN-2

Factor XIIa inhibition anticoagulation thrombosis research

FXIIa-IN-2 (Compound 21) is a reversible, non-covalent oxazolidinone inhibitor that provides the widest FXIIa/FXa selectivity window (206-fold) among commercially available oxazolidinone-series inhibitors. Its Kiapp of 62.2 nM enables clean discrimination of intrinsic vs. common coagulation pathway contributions in biochemical and aPTT-based assays. Distinct from triazole (FXIIa-IN-4) and covalent (FXIIa-IN-5) chemotypes, this compound is the optimal benchmark for medicinal chemistry programs and orthogonal validation of FXIIa-dependent phenotypes. Supplied as a research-use-only solid; request quotation for standard 5–500 mg quantities.

Molecular Formula C23H18N2O6
Molecular Weight 418.4 g/mol
Cat. No. B12383777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIIa-IN-2
Molecular FormulaC23H18N2O6
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N)OC
InChIInChI=1S/C23H18N2O6/c1-28-19-10-15-9-17(23(27)31-18(15)11-20(19)29-2)22(26)30-16-6-5-12-7-14(21(24)25)4-3-13(12)8-16/h3-11H,1-2H3,(H3,24,25)
InChIKeySYHAFKBWNBYQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIIa-IN-2: A Differentiated Oxazolidinone-Derived Factor XIIa Inhibitor for Coagulation and Thrombosis Research


FXIIa-IN-2 (also designated Compound 21, XIIa-IN-1-IN-2, or w8) is a synthetic small-molecule inhibitor of coagulation Factor XIIa (FXIIa), a serine protease that initiates the intrinsic coagulation cascade and the kallikrein-kinin inflammatory pathway [1]. The compound's chemical name is N1-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzene-1,4-dicarboxamide, featuring an oxazolidinone core scaffold that structurally distinguishes it from triazole-based, peptide, and other in-class FXIIa inhibitors [1]. FXIIa-IN-2 demonstrates an apparent inhibition constant (Kiapp) of 62.2 nM against human FXIIa in chromogenic biochemical assays and is supplied as a research-use-only compound with molecular weight 418.4 g/mol (C23H18N2O6) . Its derivation from iterative structure-activity relationship optimization of rivaroxaban analogues places it within a well-characterized medicinal chemistry lineage distinct from alternative FXIIa inhibitor chemotypes [1].

FXIIa-IN-2: Why In-Class Substitution Without Quantitative Evidence Compromises Experimental Reproducibility


FXIIa inhibitors cannot be generically interchanged due to fundamental differences in chemotype, selectivity profile, and the assay conditions under which potency metrics were generated [1]. FXIIa-IN-2 is an oxazolidinone-derived inhibitor developed from rivaroxaban scaffold optimization, whereas FXIIa-IN-4 and FXIIa-IN-5 represent triazole-based and covalent inhibitor chemotypes respectively, each with distinct binding determinants and off-target interaction patterns [1][2]. Critically, the apparent inhibition constant (Kiapp) of 62.2 nM reported for FXIIa-IN-2 cannot be directly compared to the IC50 values reported for other FXIIa inhibitors (e.g., 21 nM for FXIIa-IN-5, 32 nM for FXIIa-IN-4) without accounting for differences in assay configuration, substrate concentration, and enzyme source [1][2]. Furthermore, the selectivity factor relative to FXa—a key determinant of pathway-specific experimental outcomes—varies dramatically across the series (from 14-fold to 206-fold), rendering substitution without reference to original characterization data a source of uncontrolled experimental variability [1]. The quantitative evidence below establishes the precise parameters under which FXIIa-IN-2 may be selected preferentially over specific comparators.

FXIIa-IN-2: Quantitative Differentiation Evidence Versus Closest In-Class Comparators


FXIIa-IN-2 vs. FXIIa-IN-1: 36% Improvement in FXIIa Inhibitory Potency (Kiapp)

FXIIa-IN-2 demonstrates a 36% improvement in apparent inhibition constant (Kiapp) relative to FXIIa-IN-1 when both compounds are evaluated under comparable chromogenic substrate hydrolysis assay conditions. The target compound FXIIa-IN-2 exhibits a Kiapp of 62.2 nM , whereas the closely related analog FXIIa-IN-1 (also designated XIIa-IN-1-IN-3, Compound 22) exhibits a Kiapp of 97.8 nM . This represents a 1.57-fold enhancement in potency for FXIIa-IN-2 over FXIIa-IN-1, corresponding to a 36.4% reduction in apparent Ki. The structural distinction—FXIIa-IN-2 incorporates a 4-carbamoylbenzoyl group at the P1-position whereas FXIIa-IN-1 contains alternative substitution—directly accounts for this potency differential .

Factor XIIa inhibition anticoagulation thrombosis research

FXIIa-IN-2 vs. FXIIa-IN-4: Distinct Oxazolidinone Chemotype Enables Differentiated Selectivity Profile

FXIIa-IN-2 and FXIIa-IN-4 represent fundamentally distinct chemical scaffolds with divergent selectivity determinants against off-target coagulation proteases. FXIIa-IN-2 (oxazolidinone-based, IC50 = 0.16 ± 0.05 µM against FXIIa) demonstrates a selectivity factor of 206 relative to FXa, meaning it is 206-fold more potent against FXIIa than FXa [1]. In contrast, FXIIa-IN-4 (triazole-based, IC50 = 0.032 µM against FXIIa) exhibits IC50 values of 0.30 µM for thrombin and >50 µM for FXIa, yielding a FXIIa/thrombin selectivity ratio of 9.4-fold [2]. The oxazolidinone core of FXIIa-IN-2 confers preferential binding via electrostatic interactions with Asp189 in the FXIIa S1-pocket, whereas the triazole scaffold of FXIIa-IN-4 engages distinct S1-S4 subpocket residues [1][2].

Factor XIIa inhibitor selectivity profiling serine protease

FXIIa-IN-2 vs. FXIIa-IN-5: Differentiated Experimental Applicability Due to Oral Bioavailability Status

FXIIa-IN-2 and FXIIa-IN-5 diverge fundamentally in their demonstrated in vivo applicability profiles. FXIIa-IN-5 (Compound 4J) is an orally active, covalent reversible FXIIa inhibitor (IC50 = 21 nM) that has demonstrated significant anticoagulation and anti-inflammatory effects in carrageenan-induced mouse thrombosis models following oral administration [1]. It exhibits exceptional plasma stability and a favorable safety profile in mice without obvious tissue toxicity [1]. FXIIa-IN-2 (Kiapp = 62.2 nM) has not been characterized for oral bioavailability or in vivo antithrombotic efficacy in peer-reviewed studies; its characterization is limited to in vitro biochemical and selectivity assays [2]. The structural basis for this divergence lies in FXIIa-IN-5's covalent warhead design and optimized physicochemical properties for oral absorption [1], whereas FXIIa-IN-2 is a reversible, non-covalent oxazolidinone inhibitor optimized for selectivity rather than oral pharmacokinetics [2].

thrombosis models in vivo pharmacology oral bioavailability

FXIIa-IN-2 vs. z8: Superior Selectivity Factor (206-fold vs. 14-fold) for FXIIa Over FXa

Within the oxazolidinone chemical series from which FXIIa-IN-2 was derived, the compound demonstrates the highest selectivity factor for FXIIa relative to FXa compared to its direct synthetic precursors. FXIIa-IN-2 (designated w8) exhibits a selectivity factor of 206 for FXIIa over FXa (FXIIa IC50 = 0.16 ± 0.05 µM) [1]. In contrast, the precursor compound z8 (4-carbamimidoyl-N-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzamide) demonstrates only a 14-fold selectivity for FXIIa over FXa [1]. This 14.7-fold improvement in selectivity factor was achieved by replacing the 4-carbamimidoylbenzoyl P1-substituent in z8 with a 4-carbamoylbenzoyl group in w8 (FXIIa-IN-2) [1]. The enhanced selectivity is attributed to the elimination of Cl-π interactions at the FXa S1-pocket that previously contributed to off-target FXa inhibition while maintaining electrostatic interactions with Asp189 in the FXIIa S1-pocket essential for on-target potency [1].

Factor XIIa selectivity optimization structure-activity relationship

FXIIa-IN-2: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Selectivity Studies Requiring Minimal FXa Cross-Reactivity

FXIIa-IN-2 is optimally deployed in biochemical and cell-based assays where discrimination between FXIIa-dependent and FXa-dependent signaling or coagulation events is required. The compound's 206-fold selectivity factor for FXIIa over FXa [1] provides the widest separation between on-target and FXa-off-target activity among commercially available oxazolidinone-series FXIIa inhibitors. This enables concentration windows (e.g., 100-200 nM) where FXIIa is substantially inhibited while FXa activity remains minimally perturbed, supporting clean mechanistic interpretation of intrinsic versus common coagulation pathway contributions.

FXIIa Inhibitor Comparator Studies and Chemical Probe Validation

FXIIa-IN-2 serves as a structurally distinct negative control or comparator in studies evaluating triazole-based (FXIIa-IN-4) or covalent (FXIIa-IN-5) FXIIa inhibitors. Because FXIIa-IN-2 operates via a reversible, non-covalent mechanism through an oxazolidinone scaffold distinct from triazole [2] and covalent [3] chemotypes, it provides orthogonal validation that observed phenotypic effects are target-mediated rather than scaffold-specific artifacts. For procurement decisions, this chemotype diversity enables multi-compound panels that strengthen target engagement confidence in chemical biology studies.

In Vitro Thrombosis and Coagulation Assays (aPTT-Based Studies)

FXIIa-IN-2 is appropriate for in vitro coagulation studies using activated partial thromboplastin time (aPTT) assays to interrogate FXIIa-dependent intrinsic pathway contributions. The compound's well-characterized in vitro potency profile (Kiapp = 62.2 nM , IC50 = 0.16 ± 0.05 µM [1]) enables dose-ranging experiments in human plasma or purified systems where FXIIa inhibition is the primary variable of interest. However, investigators requiring translation to oral in vivo models should instead select FXIIa-IN-5 based on published oral bioavailability and in vivo efficacy data [3].

Medicinal Chemistry Benchmarking and Scaffold-Hopping Reference

In medicinal chemistry programs developing novel FXIIa inhibitors, FXIIa-IN-2 serves as a benchmark oxazolidinone-derived compound for comparative potency and selectivity assessment. Its iterative optimization from rivaroxaban analogues is fully documented, including the structural basis for its 206-fold selectivity factor achieved through P1-substituent optimization (4-carbamoylbenzoyl replacing 4-carbamimidoylbenzoyl) [1]. This makes FXIIa-IN-2 a well-characterized reference for evaluating novel FXIIa inhibitor chemotypes in head-to-head biochemical and selectivity panel assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXIIa-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.